N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a methoxy group, a dihydropyrroloquinoline core, and a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Methylation: The starting material, 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone, undergoes methylation to introduce the methoxy group.
Cyclization: The methylated intermediate is then subjected to cyclization to form the pyrroloquinoline core.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as the FGFR family. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .
Comparison with Similar Compounds
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can be compared with other pyrroloquinoline derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs but may have different potency and selectivity profiles.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have been studied for their antileishmanial activity and may have different therapeutic applications.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and are being explored for their potential in treating inflammatory and neurodegenerative diseases.
The uniqueness of this compound lies in its specific structure and its ability to inhibit FGFR signaling, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-8-7-14-11-15-9-10-22(18(15)20-17(14)12-16)21-19(23)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
InChI Key |
AXAPAWBTUZIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4)C=C2C=C1 |
Origin of Product |
United States |
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